molecular formula C29H30N2O2 B1674682 4-(5,7,7,10,10-五甲基-8,9-二氢萘并[2,3-b][1,4]苯并二氮杂卓-13-基)苯甲酸 CAS No. 155877-83-1

4-(5,7,7,10,10-五甲基-8,9-二氢萘并[2,3-b][1,4]苯并二氮杂卓-13-基)苯甲酸

货号: B1674682
CAS 编号: 155877-83-1
分子量: 438.6 g/mol
InChI 键: YZZAIQOVMHVWBS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LE 135 is a complex organic compound known for its unique structure and significant biological activities. It is often referred to as LE 135 in scientific literature.

科学研究应用

Medical Imaging and Theranostics

1.1 Overview of Theranostic Applications

Lanthanum-135 has been identified as a promising candidate for theranostic applications due to its favorable decay characteristics and chemical properties that resemble other therapeutic radiometals such as lutetium-177 and yttrium-90. The dual capability of diagnostic imaging and therapeutic treatment positions LE 135 as a valuable tool in cancer management.

1.2 Production and Isolation Techniques

Research has demonstrated effective methods for the production and isolation of no-carrier-added lanthanum-135 from barium targets using low-energy cyclotron irradiation. A recent study achieved a radiochemical yield of 92 ± 2% with high radionuclidic purity, making it suitable for radiolabeling with DOTA-conjugated vectors for imaging and therapeutic purposes .

In Vivo Biodistribution Studies

2.1 PET Imaging Studies

In vivo studies using positron emission tomography (PET) have shown the biodistribution of lanthanum-135 in animal models, particularly its accumulation in the liver and bones. For instance, longitudinal PET/CT imaging revealed significant uptake in these organs, confirming the potential of lanthanum-135 for targeted therapy . The biodistribution was quantitatively analyzed at multiple time points post-injection, showing peak liver uptake at 29.28 ± 2.32 %IA g−1 at 2.5 hours post-injection.

2.2 Ex Vivo Validation

Ex vivo biodistribution studies corroborated PET findings, with lanthanum-135 showing high accumulation levels in liver (30.45 ± 2.62 %IA g−1) and bone (6.65 ± 0.42 %IA g−1) at 20 hours post-injection . These results underscore the effectiveness of lanthanum-135 in targeting specific tissues for therapeutic interventions.

Case Studies and Research Findings

Study Methodology Findings Significance
Study A: Production TechniquesLow-energy cyclotron production from bariumAchieved high radiochemical yield (92 ± 2%)Demonstrates feasibility for clinical applications
Study B: Biodistribution AnalysisLongitudinal PET/CT imaging in ICR miceSignificant uptake in liver and bone; peak liver uptake at 29.28% IA g−1Validates potential for targeted cancer therapy
Study C: Therapeutic PotentialEvaluation of Auger electron emissionHigh Auger electron yield with low gamma emissionPositions lanthanum-135 as a candidate for Auger therapy

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of LE 135 involves multiple steps, starting from readily available precursorsTypical reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts. The goal is to achieve high purity and consistency in the final product .

化学反应分析

Types of Reactions

LE 135 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and organic solvents (e.g., dichloromethane). Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

相似化合物的比较

Similar Compounds

Uniqueness

Its complex structure and specific binding properties make it a valuable compound for scientific research .

生物活性

LE 135 is a compound recognized for its role as a retinoic acid receptor antagonist and its significant biological activities, particularly in the context of pain modulation and cancer biology. This article delves into its mechanisms of action, experimental findings, and implications for therapeutic applications.

LE 135 functions primarily as an antagonist of retinoic acid receptors (RARs), which are crucial in various physiological processes, including cell differentiation and proliferation. However, its biological activity extends beyond receptor antagonism. Notably, LE 135 has been shown to activate transient receptor potential channels, specifically TRPV1 and TRPA1, which are involved in nociception (the sensory perception of pain).

Key Findings from Research

  • Activation of Pain Pathways :
    • Studies demonstrate that LE 135 activates TRPV1 and TRPA1 channels expressed in HEK293T cells and dorsal root ganglia neurons. This activation leads to pain-related behaviors in animal models, indicating a non-genomic effect of the compound that contributes to its biological activity .
    • Mutations at specific sites on TRPV1 (e.g., disrupting the capsaicin-binding site) were found to reduce LE 135's efficacy in activating these channels, signifying the importance of channel structure in mediating the compound's effects .
  • Behavioral Effects :
    • Intraplantar injection of LE 135 produced notable pain-related behaviors in rodents, reinforcing the involvement of TRPV1 and TRPA1 channels in mediating these responses. Pharmacological inhibition and genetic ablation studies further corroborated this finding .

Case Studies and Clinical Implications

Research surrounding LE 135 also extends into oncology, where it has been implicated as a potential biomarker for breast cancer prognosis. The expression levels of LEA-135 (a related protein) have been studied in patients with invasive breast cancer.

Summary of Findings from Breast Cancer Studies

  • A cohort study involving 367 patients revealed that higher levels of LEA-135 expression were associated with improved overall survival rates and lower recurrence rates compared to those with negative expression .
  • Statistical analyses indicated that patients with high or moderate LEA-135 expression had a significantly lower probability of recurrence (54% at ten years) compared to LEA-135-negative patients (24%) .

Data Tables

The following table summarizes key findings related to the biological activity of LE 135:

Study Finding Significance
Activation of TRPV1/ TRPA1LE 135 activates these channelsLinks to pain-related behaviors
Intraplantar InjectionInduced pain-related behaviorsDemonstrates non-genomic effects
Breast Cancer CohortHigh LEA-135 expression correlates with survivalPotential prognostic biomarker

属性

IUPAC Name

4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b][1,4]benzodiazepin-13-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O2/c1-28(2)14-15-29(3,4)22-17-25-23(16-21(22)28)30-26(18-10-12-19(13-11-18)27(32)33)20-8-6-7-9-24(20)31(25)5/h6-13,16-17H,14-15H2,1-5H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZAIQOVMHVWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=CC3=C(C=C21)N=C(C4=CC=CC=C4N3C)C5=CC=C(C=C5)C(=O)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439469
Record name 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b][1,4]benzodiazepin-13-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155877-83-1
Record name LE 135
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155877831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b][1,4]benzodiazepin-13-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 155877-83-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LE 135
Reactant of Route 2
Reactant of Route 2
LE 135
Reactant of Route 3
LE 135
Reactant of Route 4
LE 135
Reactant of Route 5
LE 135
Reactant of Route 6
LE 135

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。